molecular formula C15H12ClN3O2S B13576889 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B13576889
M. Wt: 333.8 g/mol
InChI Key: JGASECAGJPIFID-UHFFFAOYSA-N
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Description

2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a thiophene ring, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-2-carbaldehyde.

    Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both a quinazolinone core and a thiophene ring, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H12ClN3O2S

Molecular Weight

333.8 g/mol

IUPAC Name

2-(6-chloro-4-oxoquinazolin-3-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C15H12ClN3O2S/c16-10-3-4-13-12(6-10)15(21)19(9-18-13)8-14(20)17-7-11-2-1-5-22-11/h1-6,9H,7-8H2,(H,17,20)

InChI Key

JGASECAGJPIFID-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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